2-(2-Methoxybenzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-10-5-3-2-4-8(10)12(17)15-13-9(11(14)16)6-7-19-13/h2-7H,1H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYBJKGQKFJPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxybenzamido)thiophene-3-carboxamide can be achieved through several methodsThe reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxybenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiophene derivatives with different oxidation states using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophene compounds .
Scientific Research Applications
Medicinal Chemistry
The compound's structure, featuring a thiophene core and a methoxybenzamido group, contributes to its biological activity. The presence of the amide group allows for interactions with various biological targets, making it a valuable scaffold in drug design.
Key Properties
- Reactivity : The amide group can participate in hydrolysis reactions, while the methoxy group enhances electron donation, influencing electrophilicity and reactivity.
- Biological Activity : Compounds with similar structures have shown anti-cancer properties and anti-inflammatory effects. The methoxy group may improve binding affinity to specific receptors, which is crucial for drug efficacy .
Anticancer Activity
Research indicates that derivatives of thiophene compounds often exhibit potent anti-cancer activities. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of kinase pathways.
Case Study: JNK Inhibition
A notable application involves the inhibition of c-Jun N-terminal kinase (JNK), which plays a critical role in cancer progression and inflammation. Compounds similar to 2-(2-Methoxybenzamido)thiophene-3-carboxamide have been identified as potent JNK inhibitors, offering potential therapeutic strategies for treating various cancers and inflammatory diseases .
Pain Management
The compound has also been studied for its analgesic properties. Research on related thiophene derivatives has demonstrated their efficacy as selective cannabinoid receptor agonists, particularly CB(2), which is associated with pain relief without the psychoactive effects typical of CB(1) agonists.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor further expands its application scope. Studies have shown that it can inhibit specific enzymes involved in disease processes, including those linked to inflammatory responses and cancer progression.
Example Applications
- Inhibition of JNK : As mentioned earlier, compounds with similar structures have been shown to effectively inhibit JNK, providing insights into their potential use in treating inflammatory disorders like rheumatoid arthritis .
- Antitubercular Agents : Some derivatives have exhibited activity against Mycobacterium tuberculosis, indicating their potential as new antitubercular agents .
Summary Table of Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug design; interacts with biological targets | Enhanced binding affinity; scaffold potential |
| Anticancer Activity | Induces apoptosis; inhibits tumor growth | JNK inhibitors; anti-cancer properties |
| Pain Management | Analgesic properties via CB(2) receptor agonism | Effective pain relief without psychoactive effects |
| Enzyme Inhibition | Inhibits enzymes involved in inflammation and cancer progression | Potential treatments for inflammatory diseases |
| Antitubercular Agents | Activity against Mycobacterium tuberculosis | New class of antitubercular agents |
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Methoxybenzamido vs. Other Acylated Amines
- Compound 28 (): 2-(2-Methoxybenzamido)-N-(pyridin-2-yl)-cyclohepta[b]thiophene-3-carboxamide differs by incorporating a cycloheptathiophene ring and a pyridinyl carboxamide.
- Compound 42 () : Replacing the pyridinyl group with a phenyl carboxamide (N-phenyl) reduces steric hindrance but maintains antiviral activity, suggesting the methoxybenzamido moiety is a key pharmacophore .
- Compound 122 () : 2-(4-Methoxyphenylpiperazinyl)acetamido-tetrahydrobenzo[b]thiophene-3-carboxamide shows 60% acetylcholinesterase (AChE) inhibition at 2.6351 mM, outperforming donepezil. The methoxy group here enhances binding to AChE’s peripheral anionic site .
Tetrahydro/Cycloalkyl-Thiophene vs. Planar Thiophene
- Compound 6o (): Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate features a saturated tetrahydrobenzo ring, improving solubility but reducing aromatic stacking interactions compared to the unsaturated thiophene .
- Compound D128 (): 2-(Cyclopropanecarbonyl-amino)-6,6-difluoro-tetrahydrobenzo[b]thiophene-3-carboxamide introduces fluorination, enhancing metabolic stability but reducing CNS penetration due to increased polarity .
Antiviral Activity
- HIV-1 RNase H Inhibition : Compound 28 () inhibits HIV-1 RNase H via allosteric binding (IC₅₀ = 0.8 µM), attributed to the methoxybenzamido group’s interaction with hydrophobic pockets .
- Influenza Polymerase Inhibition : Compound 42 () disrupts influenza polymerase subunit interactions (IC₅₀ = 1.2 µM), with the cycloheptathiophene scaffold enabling broad-spectrum activity .
Antioxidant Activity
- Compound 92a (): 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide exhibits 56.9% DPPH scavenging at 100 µM. The carboxamide group’s polarity facilitates radical stabilization .
Neurological Targets
- AMPA Receptor Modulation : JAMI1001A () contains a tetrahydrobenzothiophene-carboxamide core similar to the target compound. Its trifluoromethylpyrazole moiety enhances AMPA receptor potentiation (EC₅₀ = 3.1 µM), suggesting structural flexibility for CNS applications .
Tabulated Comparison of Key Analogues
Biological Activity
2-(2-Methoxybenzamido)thiophene-3-carboxamide is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells. The compound has been shown to inhibit mitochondrial complex I activity, leading to reduced ATP production and subsequent apoptosis in cancer cells. Additionally, its structural similarity to known anticancer agents suggests that it may disrupt microtubule dynamics by binding to the colchicine site on tubulin, similar to the mechanism observed with Combretastatin A-4 (CA-4) .
Anticancer Activity
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. For instance, in Hep3B liver cancer cells, compounds similar to this compound showed IC50 values ranging from 5.46 µM to 12.58 µM .
Table 1: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Hep3B | N/A |
| N-(4-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 7.66 |
| CA-4 | Hep3B | 8.29 |
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been studied for its antimicrobial and anti-inflammatory activities. Preliminary results indicate that thiophene derivatives can exhibit significant antibacterial and antifungal properties . The mechanism behind these activities may involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Studies
Several case studies have focused on the pharmacological potential of thiophene derivatives, including this compound. For example:
- Case Study on Hepatocellular Carcinoma : A study examined the effects of various thiophene derivatives on Hep3B cells, revealing that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
- Case Study on Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further exploration into their clinical applications.
Q & A
Basic: What are the standard synthetic routes for 2-(2-Methoxybenzamido)thiophene-3-carboxamide, and how are yields optimized?
Methodological Answer:
The compound is synthesized via multi-step protocols involving:
- Thiophene Core Formation : Utilize the Gewald or Paal-Knorr reaction to construct the thiophene ring .
- Acylation : React the amino-thiophene intermediate with 2-methoxybenzoyl chloride under anhydrous conditions (e.g., CH₂Cl₂, EDC coupling) .
- Purification : Flash chromatography (e.g., cyclohexane/EtOAc gradients) achieves purity >95%. Typical yields range from 32–47%, influenced by solvent choice and reaction time .
Table 1 : Representative Synthetic Conditions
| Step | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | 2-Methoxybenzoyl chloride, EDC | CH₂Cl₂ | 34–47 | |
| Purification | Cyclohexane/EtOAc (20%) | — | 95% purity |
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.95 ppm), aromatic protons (δ 7.10–8.35 ppm), and carboxamide carbonyls (δ ~165–170 ppm) .
- HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm error .
- HPLC : Monitor purity using C18 columns with MeOH/H₂O gradients .
Basic: What in vitro assays are used for initial biological activity screening?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC assays) against Mycobacterium tuberculosis (targeting Pks13) .
- Anticancer : MTT assays on HepG-2/MCF-7 cells, with IC₅₀ values compared to controls .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., JNK1 inhibition at IC₅₀ ~26 µM) .
Advanced: How do structural modifications impact bioactivity in SAR studies?
Methodological Answer:
- Positional Effects : Moving the carboxamide from C3 to C5 (thiophene) abolishes JNK1 inhibition .
- Substituent Effects : 4,5-Dimethyl substitution reduces activity (IC₅₀ >25 µM vs. 5.4 µM for unsubstituted analogs) .
- Electron-Withdrawing Groups : Fluorine or nitro groups enhance antimicrobial potency by 2–3-fold .
Table 2 : SAR Trends for Thiophene-3-carboxamides
| Modification | Bioactivity Change | Reference |
|---|---|---|
| C3 carboxamide | JNK1 IC₅₀ = 5.4 µM | |
| 4,5-Dimethyl | JNK1 IC₅₀ >25 µM | |
| 3-Nitrobenzamido | MIC = 1.2 µg/mL (MTB) |
Advanced: How can low yields in acylation steps be resolved?
Methodological Answer:
- Solvent Optimization : Replace CH₂Cl₂ with DMF to enhance coupling efficiency .
- Catalyst Screening : Test HOBt/DMAP vs. EDC for reduced side products .
- Temperature Control : Conduct reactions at 0–4°C to minimize hydrolysis .
Advanced: How should researchers address contradictions in biological data across studies?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HepG-2 ATCC HB-8065) and positive controls (e.g., doxorubicin) .
- Dose-Response Validation : Repeat experiments with 8-point dilution series (0.1–100 µM) .
- Target Profiling : Confirm mechanism via Western blot (e.g., Pks13 inhibition in MTB) .
Advanced: What strategies are effective for optimizing pharmacokinetics in structural analogs?
Methodological Answer:
- Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy to enhance metabolic stability .
- Prodrug Design : Convert carboxamide to methyl ester for improved oral bioavailability .
- Solubility Enhancement : Introduce PEGylated side chains via Suzuki coupling .
Advanced: How can computational modeling predict molecular targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
